molecular formula C28H38N4O4 B2430179 2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one CAS No. 347399-60-4

2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one

Cat. No. B2430179
CAS RN: 347399-60-4
M. Wt: 494.636
InChI Key: OGFUKHQIFZUSHS-UHFFFAOYSA-N
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Description

2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C28H38N4O4 and its molecular weight is 494.636. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolone derivatives and their complexes have been extensively studied, highlighting their potential in various scientific research applications. For example, Asegbeloyin et al. (2014) focused on synthesizing N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes. These compounds were characterized by NMR spectroscopy, X-ray diffraction, and evaluated for in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, demonstrating potent activity with IC50 values ≤5 μM, and some activity against Gram-positive bacteria (Asegbeloyin et al., 2014).

Biological Activity

The investigation into the biological activities of pyrazolone derivatives showcases their relevance in medicinal chemistry and drug discovery. Proteasome inhibition and cytostatic effects on human cancer cells by pyrazolone-enamines were explored by Yan et al. (2015), demonstrating strong inhibitory effects on the proliferation of HepG2 cells. This study provides insights into the compounds' mechanisms of action and potential therapeutic applications (Yan et al., 2015).

Structural Analysis

The structural analysis of pyrazolone derivatives, including their tautomeric forms, is crucial for understanding their chemical behavior and potential applications. Akama et al. (1995) prepared the keto and enol tautomers of 4-benzoyl-3-methyl-1-phenyl-5(2H)-pyrazolone, providing detailed structural characterization through X-ray analysis. This research underscores the importance of structural dynamics in the chemical properties of pyrazolone derivatives (Akama et al., 1995).

Antioxidant Properties

The exploration of antioxidant properties in pyrazolone derivatives opens up new avenues for their application in combating oxidative stress-related diseases. Naveen et al. (2021) synthesized ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate and conducted a comprehensive analysis including Hirshfeld surface analysis, DFT calculations, and in vitro antioxidant susceptibility tests. Their findings highlight the compound's potential as a novel antioxidant agent (Naveen et al., 2021).

properties

IUPAC Name

2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O4/c1-5-7-9-11-17-31-27(35)23(19(3)29-31)25(33)21-13-15-22(16-14-21)26(34)24-20(4)30-32(28(24)36)18-12-10-8-6-2/h13-16,29-30H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIXVWXAVQNBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C(=C(N1)C)C(=O)C2=CC=C(C=C2)C(=O)C3=C(NN(C3=O)CCCCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one

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